molecular formula C5H12O B1329449 Sec-butyl methyl ether CAS No. 6795-87-5

Sec-butyl methyl ether

Cat. No.: B1329449
CAS No.: 6795-87-5
M. Wt: 88.15 g/mol
InChI Key: FVNIMHIOIXPIQT-UHFFFAOYSA-N
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Description

sec-Butyl methyl ether (2-methoxy butane) is an acyclic methyl ether. It is reported to be formed in trace amounts during the thermal decomposition of meso- and dl-2,3-dimethylsuccinyl peroxides. sec-Butyl methyl ether is prepared by the reaction of sodium sec-butylate and methyl iodide. Its boiling point has been predicted using back-propagation neural network (BP NN).

Scientific Research Applications

  • Catalysis and Synthesis : MSBE is a significant by-product in the industrial production of methyl tert-butyl ether (MTBE), which is used to adjust gasoline octane values. Research has focused on catalytic methods to detect and analyze MSBE due to its impact on the purity of MTBE. For instance, Pt/Au nanoparticles combined with Co3O4 have shown potential in cataluminescence sensing for rapid analysis of MSBE in MTBE gasoline additives (Shi et al., 2022).

  • Environmental Impact and Analysis : Studies have examined the use of MSBE and other ethers like MTBE in gasoline blending and their environmental consequences. The solubility of these compounds in different media, including water, is crucial for understanding their environmental fate. For example, research has been conducted on the solubility of fuel oxygenates like MTBE and MSBE in aqueous media across various temperatures and concentrations (Gonzalez-Olmos & Iglesias, 2008).

  • Toxicokinetics and Health Implications : The uptake, distribution, metabolism, and elimination of MTBE and its by-products, including MSBE, have been studied to understand their effects on human health. For instance, a study on the toxicokinetics of MTBE in humans revealed insights into the body's handling of such compounds (Nihlen et al., 1998).

  • Biodegradation in Environmental Settings : Research into the biodegradation of gasoline additives like MTBE and its by-products, including MSBE, in various soil environments has been significant. This research helps in understanding the environmental persistence and breakdown of these compounds (Yeh & Novak, 1994).

Mechanism of Action

Target of Action

Sec-butyl methyl ether, also known as 2-methoxybutane, is primarily used as a solvent in organic synthesis Its primary role is to dissolve other substances and facilitate chemical reactions .

Mode of Action

As a solvent, this compound interacts with substances by dissolving them, thereby facilitating their interaction with other compounds. This is achieved through the polarity of the ether group, which allows it to interact with a wide range of compounds .

Biochemical Pathways

This compound doesn’t directly participate in any biochemical pathways. It can influence these pathways indirectly by affecting the solubility and reactivity of the compounds involved in these pathways .

Pharmacokinetics

Like other ethers, it’s likely to be absorbed through the skin and lungs, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of this compound’s action is the dissolution of other compounds, facilitating their interaction in chemical reactions. It doesn’t have a direct effect on cells or tissues .

Safety and Hazards

Sec-butyl methyl ether is highly flammable . It forms explosive mixtures with air at elevated temperatures . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and only non-sparking tools should be used . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this compound .

Properties

IUPAC Name

2-methoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-4-5(2)6-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNIMHIOIXPIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871171
Record name 2-Methoxybutane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6795-87-5
Record name 2-Methoxybutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6795-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, sec-butyl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006795875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sec-Butyl methyl ether
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Synthesis routes and methods I

Procedure details

The bottom product (VI) from the column K2 comprises predominantly unreacted MTBE (about 30% by mass) and methanol (about 69% by mass). In addition, unreacted 2-methoxybutane, tert-butanol, water and diisobutene formed by reaction, inter alia, were present. This stream was fed to the column K4.
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Synthesis routes and methods II

Procedure details

The bottom product (IV) from the column K1 contained predominantly unreacted MTBE (about 37% by mass) and methanol (about 61% by mass). In addition, unreacted 2-methoxybutane, tert-butanol, water and diisobutene formed by reaction and also diisobutene originating from the feed MTBE, inter alia, were present. This stream was fed to the column K2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sec-butyl methyl ether
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Sec-butyl methyl ether

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